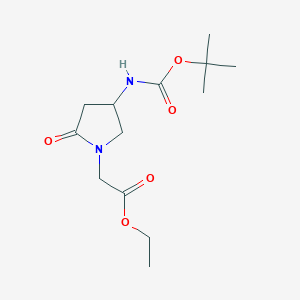![molecular formula C36H46N14O14S B15125331 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15125331.png)
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EC089 is a cleavable linker used in conjugates of tubulysins and folates. It is a compound with the molecular formula C₃₆H₄₆N₁₄O₁₄S and a molecular weight of 930.90 g/mol . This compound is primarily used in the field of antibody-drug conjugates (ADCs), where it plays a crucial role in linking the drug to the antibody, allowing for targeted delivery of therapeutic agents .
Vorbereitungsmethoden
The synthesis of EC089 involves multiple steps, including the formation of the cleavable linker and its subsequent conjugation with tubulysins and folates. The detailed synthetic routes and reaction conditions are outlined in patent WO2011069116A1 . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
EC089 undergoes various chemical reactions, including:
Cleavage Reactions: As a cleavable linker, EC089 is designed to undergo cleavage under specific conditions, releasing the conjugated drug at the target site.
Substitution Reactions: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Oxidation and Reduction Reactions: EC089 can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common reagents and conditions used in these reactions include acids, bases, and specific enzymes that facilitate the cleavage of the linker . The major products formed from these reactions are the free drug and the cleaved linker .
Wissenschaftliche Forschungsanwendungen
EC089 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of EC089 involves its role as a cleavable linker in ADCs. The compound links the drug to the antibody, allowing for targeted delivery to specific cells. Upon reaching the target site, the linker undergoes cleavage, releasing the drug to exert its therapeutic effects . The molecular targets and pathways involved include the specific binding of the antibody to the target cell and the subsequent internalization and cleavage of the linker .
Vergleich Mit ähnlichen Verbindungen
EC089 is unique compared to other similar compounds due to its specific cleavable properties and its use in conjugates of tubulysins and folates . Similar compounds include:
Non-cleavable Linkers: These linkers do not undergo cleavage and remain intact throughout the drug delivery process.
Acid Cleavable Linkers: These linkers undergo cleavage under acidic conditions.
Disulfide Cleavable Linkers: These linkers undergo cleavage in the presence of reducing agents.
EC089 stands out due to its specific design for targeted drug delivery and its ability to release the drug at the target site, enhancing the efficacy and reducing the side effects of the therapeutic agent .
Eigenschaften
Molekularformel |
C36H46N14O14S |
|---|---|
Molekulargewicht |
930.9 g/mol |
IUPAC-Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[3-carboxy-1-[[1-[[3-carboxy-1-[(1-carboxy-2-sulfanylethyl)amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H46N14O14S/c37-35(38)40-9-1-2-18(29(57)47-21(11-25(54)55)31(59)48-22(14-65)34(63)64)45-30(58)20(10-24(52)53)44-23(51)8-7-19(33(61)62)46-28(56)15-3-5-16(6-4-15)41-12-17-13-42-27-26(43-17)32(60)50-36(39)49-27/h3-6,13,18-22,41,65H,1-2,7-12,14H2,(H,44,51)(H,45,58)(H,46,56)(H,47,57)(H,48,59)(H,52,53)(H,54,55)(H,61,62)(H,63,64)(H4,37,38,40)(H3,39,42,49,50,60) |
InChI-Schlüssel |
HEPJURCEHYKKAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


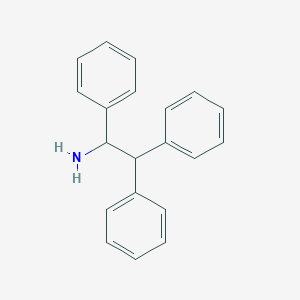
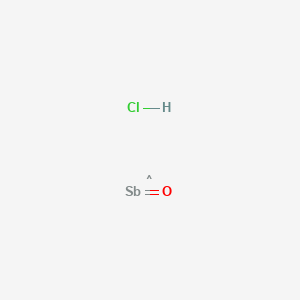
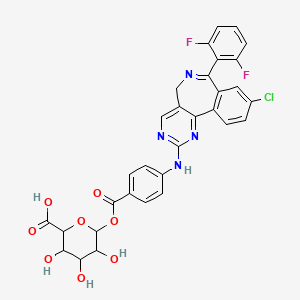
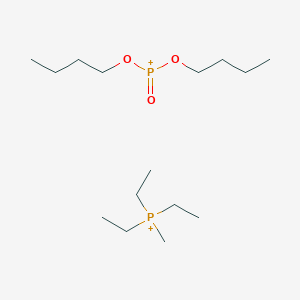

![Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B15125274.png)
![2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B15125276.png)
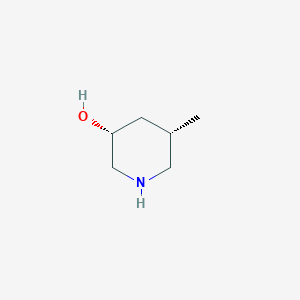
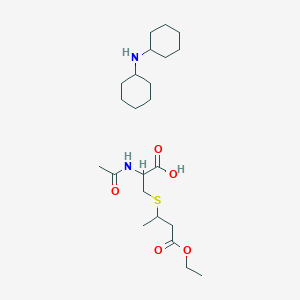
![10-Chloro-2-phenylphenanthro[3,4-d]oxazole](/img/structure/B15125301.png)
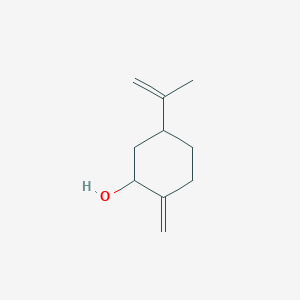
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one](/img/structure/B15125315.png)
![8-Methoxy-6-nitro-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B15125323.png)
